molecular formula C11H15NO5 B1294278 Methyl 2-amino-3,4,5-trimethoxybenzoate CAS No. 5035-82-5

Methyl 2-amino-3,4,5-trimethoxybenzoate

Cat. No. B1294278
CAS RN: 5035-82-5
M. Wt: 241.24 g/mol
InChI Key: UPVUQELOASQBMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles involves modifications at various positions on the indole nucleus and alkylation of the indole nitrogen . Similarly, the synthesis of 2,3,4-trimethoxybenzoic acid from pyrogallol involves methylation, bromination, cyanidation, and hydrolysis . These methods could potentially be adapted for the synthesis of methyl 2-amino-3,4,5-trimethoxybenzoate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds is often determined using X-ray crystallography. For instance, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was elucidated using this technique, revealing a slightly warped ring system and the orientation of substituents . The molecular structure of methyl 2-amino-3,4,5-trimethoxybenzoate could be similarly analyzed to understand its three-dimensional conformation and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The papers describe various reactions, such as the Michael addition involved in the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate and the oxidation step in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid . Methyl 2-amino-3,4,5-trimethoxybenzoate may undergo similar reactions due to the presence of amino and ester groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from related structures. For example, the crystal and molecular structure of 2-amino-3-methylbenzoic acid suggests that except for the methyl group, the molecule is approximately planar, which could affect its physical properties . The properties of methyl 2-amino-3,4,5-trimethoxybenzoate, such as solubility, melting point, and stability, could be predicted based on the behavior of similar compounds.

Scientific Research Applications

Synthesis and Preparation

Methyl 3,4,5-trimethoxybenzoate, a compound related to Methyl 2-amino-3,4,5-trimethoxybenzoate, has been synthesized from gallic acid, involving methylation and esterification processes. This preparation, using inorganic carrier agent K2CO3/Al2O3, achieved an overall yield of 87.2% (Jia, 2002).

Biological Evaluation as Antimitotic Agents

In a study, the 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus, closely related to Methyl 2-amino-3,4,5-trimethoxybenzoate, was used for synthesizing compounds targeting tubulin at the colchicine binding site, leading to apoptotic cell death. This has significant implications in the development of antiproliferative agents (Romagnoli et al., 2008).

Metabolism by Bacteria

Pseudomonas putida, when grown on 3,4,5-trimethoxybenzoate, demonstrates an ability to oxidize this compound and others, indicating a role in bacterial degradation processes. This research provides insights into microbial metabolism of complex organic compounds (Donnelly & Dagley, 1980).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

“Methyl 2-amino-3,4,5-trimethoxybenzoate” could be a constituent contributing to the aroma of green tea leaves , suggesting potential applications in the food and beverage industry. Additionally, it is mainly used in the production of Trimethoprim (TMP), Sulfa synergistic intermediates, and many other agents , indicating its importance in pharmaceutical synthesis.

Relevant Papers The compound has been mentioned in several papers. For instance, it has been used in the preparation of 2-nitro-3,4,5-trimethoxybenzoic acid . Another paper discusses the synthesis and crystal structures of “Methyl 3,4,5-Trimethoxybenzoate” and its derivatives .

properties

IUPAC Name

methyl 2-amino-3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVUQELOASQBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198408
Record name Methyl 3,4,5-trimethoxyanthranilate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3,4,5-trimethoxybenzoate

CAS RN

5035-82-5
Record name Benzoic acid, 2-amino-3,4,5-trimethoxy-, methyl ester
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Record name Methyl 3,4,5-trimethoxyanthranilate
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Record name 5035-82-5
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Record name Methyl 3,4,5-trimethoxyanthranilate
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Record name Methyl 3,4,5-trimethoxyanthranilate
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Synthesis routes and methods

Procedure details

The latter nitro derivative (17.0 g) in 500 ml of methanol was reduced at room temperature and pressure with hydrogen using 4 g of 10% palladium on carbon as catalyst for 6 hr and filtered. The solvent was removed to give 14 g of 2-amino-3,4,5-trimethoxybenzoic acid methyl ester as an oil.
Name
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Liu, L Sun, C Liu, C Ji - chemistrymag.org
The novel 6, 7, 8-trimethoxy N-substituted-4-aminoquinazoline compounds were synthesized by the reaction of 6, 7, 8-trimethoxy-4-chloroquinazoline with aryl amines refluxing in i-…
Number of citations: 2 www.chemistrymag.org
RD Barry - Chemical Reviews, 1964 - ACS Publications
As in many areas of science, the past decennium has seen great strides made toward increasing our understanding in the various fields of chemistry. In many instances, borderlines …
Number of citations: 299 pubs.acs.org
T Hasegawa, T Fujita, Y Tsukumo… - Journal of Food …, 2014 - davidpublisher.com
Although many aroma components have been identified in green tea leaves, the aroma compounds contributing to green tea’s characteristic odor have not yet been reported. The …
Number of citations: 7 www.davidpublisher.com

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